4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide

描述

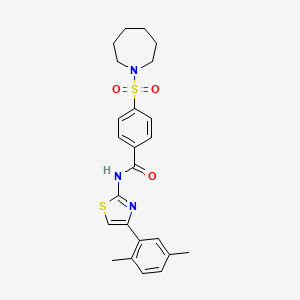

4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a thiazole ring substituted with a 2,5-dimethylphenyl group and a sulfonamide moiety bearing a seven-membered azepane ring. This compound belongs to a class of aminothiazole derivatives investigated for their immunomodulatory properties, particularly as co-adjuvants that enhance Toll-like receptor (TLR)-mediated immune responses . Its structure is characterized by:

- Thiazole ring: A 4-(2,5-dimethylphenyl) substitution, which introduces steric bulk and hydrophobic interactions.

- Sulfonamide linker: The azepane-1-ylsulfonyl group distinguishes it from analogs with smaller cyclic amines (e.g., piperidine).

- Benzamide backbone: Provides rigidity and facilitates interactions with target proteins.

The compound’s molecular formula is C₂₇H₃₀N₄O₃S₂, with a molecular weight of 546.7 g/mol (calculated from structural data). Its design optimizes NF-κB signaling potentiation, a mechanism critical for enhancing adjuvant activity in vaccine formulations .

属性

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-17-7-8-18(2)21(15-17)22-16-31-24(25-22)26-23(28)19-9-11-20(12-10-19)32(29,30)27-13-5-3-4-6-14-27/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPNCRJWRSOXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Insights :

- Larger cyclic amines (e.g., azepane) may improve solubility and duration of action compared to piperidine .

- Alkyl chain extensions (e.g., 4-propylpiperidine in 2E151) enhance adjuvant potency by ~30% in MLR assays .

Thiazole Ring Substitutions

The 4-position of the thiazole ring accommodates diverse aryl groups, influencing electronic and steric properties:

Key Insights :

- Electron-donating groups (e.g., 2,5-dimethylphenyl) improve metabolic stability over halogens (e.g., bromophenyl) .

- Heterocyclic substitutions (e.g., pyridine in 4d) enable divergent biological applications .

Physicochemical and Pharmacokinetic Properties

Critical parameters such as logP, hydrogen bonding, and molecular weight influence drug-likeness:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。